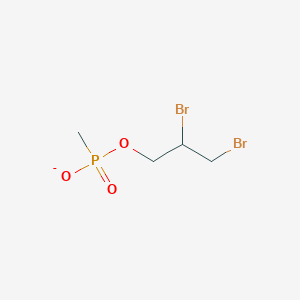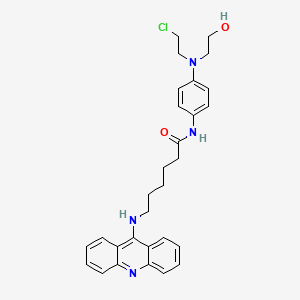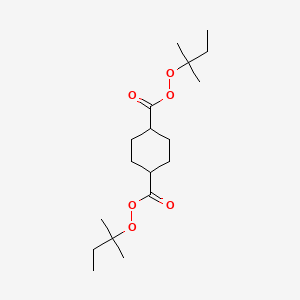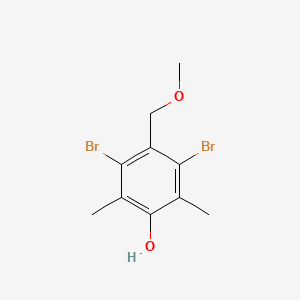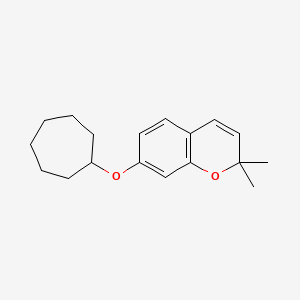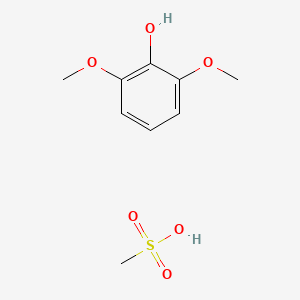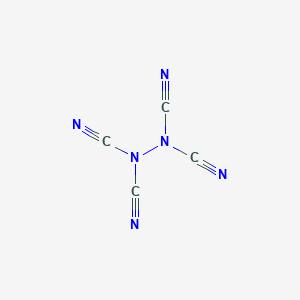
Hydrazine-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine-1,1,2,2-tetracarbonitrile is a chemical compound characterized by the presence of four cyano groups attached to a hydrazine core
準備方法
Synthetic Routes and Reaction Conditions: Hydrazine-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of hydrazine with tetracyanoethylene. This reaction typically involves the nucleophilic addition of hydrazine to the cyano groups of tetracyanoethylene, resulting in the formation of the desired product . The reaction is usually carried out in a suitable solvent, such as ethyl acetate, under controlled conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions: Hydrazine-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including nucleophilic substitution, addition, and cycloaddition reactions. These reactions are facilitated by the presence of multiple cyano groups, which act as electron-withdrawing groups, enhancing the reactivity of the compound .
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: Reactions with electrophiles, including aldehydes and ketones.
Cycloaddition Reactions: Formation of heterocyclic compounds through reactions with dienes or other unsaturated compounds.
Major Products: The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its antiproliferative activity against cancer cells, particularly leukemia.
Industry: Utilized in the development of novel materials and dyes with unique photophysical properties.
作用機序
The mechanism of action of hydrazine-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of biological molecules, such as DNA and RNA. This interaction leads to the alkylation of these nucleophilic sites, resulting in the inhibition of cellular processes and proliferation . The compound’s high reactivity is attributed to the electron-withdrawing nature of the cyano groups, which enhances its ability to form covalent bonds with nucleophiles.
類似化合物との比較
Hydrazine-1,1,2,2-tetracarbonitrile can be compared with other similar compounds, such as:
Cyclobutane-1,1,2,2-tetracarbonitriles: These compounds also contain multiple cyano groups and exhibit similar reactivity and applications.
Dimethylhydrazonebut-2-enenitriles: These compounds are used in the development of antimicrobial dyes and share similar structural features with this compound.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various heterocyclic compounds.
特性
CAS番号 |
114045-06-6 |
|---|---|
分子式 |
C4N6 |
分子量 |
132.08 g/mol |
IUPAC名 |
cyano-(dicyanoamino)cyanamide |
InChI |
InChI=1S/C4N6/c5-1-9(2-6)10(3-7)4-8 |
InChIキー |
AHXDKVDZIRIICV-UHFFFAOYSA-N |
正規SMILES |
C(#N)N(C#N)N(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


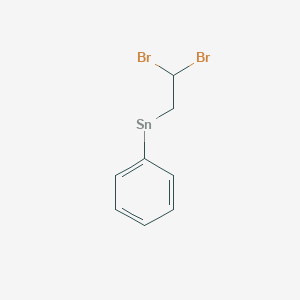
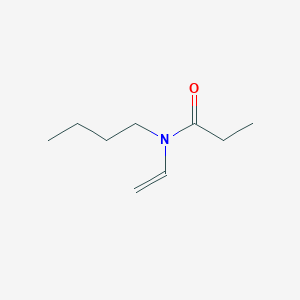
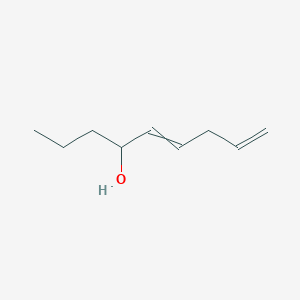
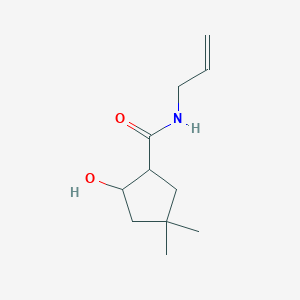
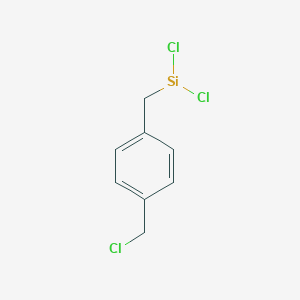
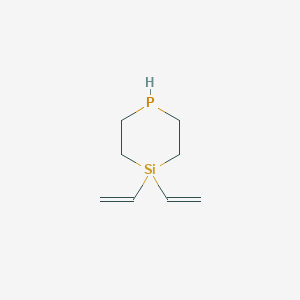
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
